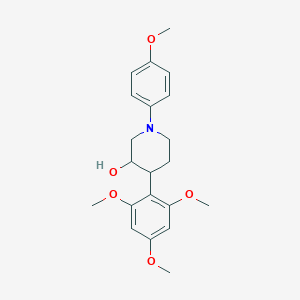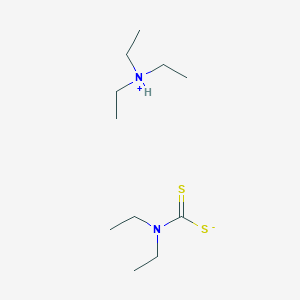
4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an amino group, a methoxy group, and a phenoxy group attached to an ethylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine typically involves the alkylation of primary amines and the reduction of nitriles and amides. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent, which is known for its selectivity and ability to reduce different functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
In industrial settings, the production of secondary amines like this compound often involves the use of catalysts such as lithium aluminum hydride (LiAlH4) or tin. These catalysts facilitate the reduction of nitriles and amides to produce the desired secondary amine .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction typically results in secondary or tertiary amines.
Applications De Recherche Scientifique
4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various compounds, including azo dyes and dithiocarbamates.
Biology: Investigated for its potential biological activities, including its role as a precursor for neurotransmitter analogs.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antidepressants and analgesics.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino group can act as a nucleophile, participating in various biochemical pathways. Its methoxy and phenoxy groups contribute to its overall chemical reactivity and binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
2-Methoxy-5-(phenylamino)methylphenol: A compound with similar structural features, including a methoxy group and an amino group.
Uniqueness
4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H22N2O2 |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
4-[2-(diethylamino)ethoxy]-2-methoxyaniline |
InChI |
InChI=1S/C13H22N2O2/c1-4-15(5-2)8-9-17-11-6-7-12(14)13(10-11)16-3/h6-7,10H,4-5,8-9,14H2,1-3H3 |
Clé InChI |
GXDBYVLUHVAHFY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC(=C(C=C1)N)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B8619098.png)
![2-(3-Hydroxy-1-azabicyclo[2.2.2]oct-3-yl)acetic acid t-butyl ester](/img/structure/B8619106.png)





![N-Cyano-N'-[4-(3-methoxypyridin-2-yl)butyl]-N''-methylguanidine](/img/structure/B8619172.png)

![4-[3-(2-Methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline](/img/structure/B8619203.png)



